![molecular formula C16H20N2O B14624619 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 56186-10-8](/img/structure/B14624619.png)
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Vorbereitungsmethoden
The synthesis of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and microwave irradiation for rapid reaction times . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with similar structural features.
(1H-Indol-3-yl)methanamine: Shares the indole moiety but differs in the side chain structure.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research
Eigenschaften
CAS-Nummer |
56186-10-8 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)9-11-18-10-5-4-8-16(18)19/h2-3,6-7,12H,4-5,8-11H2,1H3 |
InChI-Schlüssel |
ANEXAWQHEGCQAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




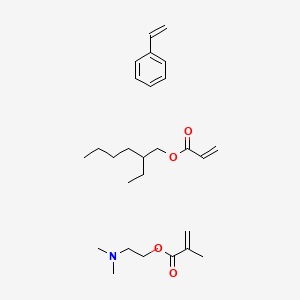

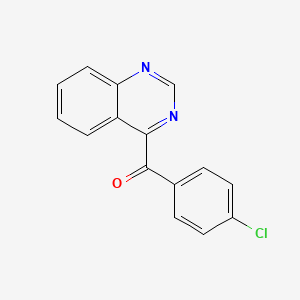

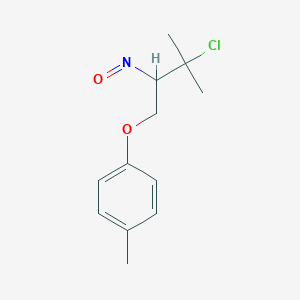
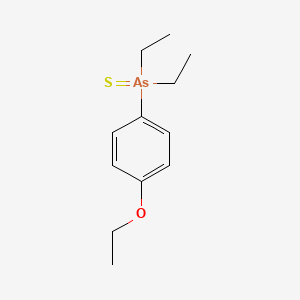

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
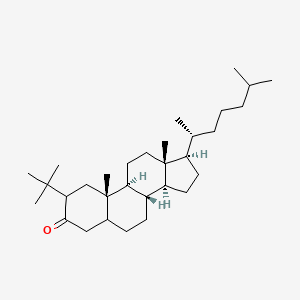
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)


